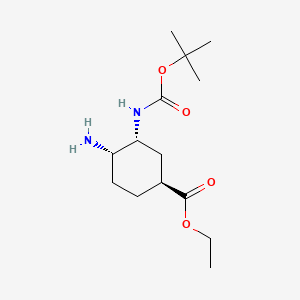

(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester

Description

(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester (CAS: 480449-84-1) is a chiral cyclohexane derivative with a molecular formula of C₁₄H₂₆N₂O₄ and a molecular weight of 286.37 g/mol . It serves as a critical intermediate in synthesizing edoxaban, a direct factor Xa inhibitor used as an anticoagulant . The compound features two protected amino groups: a primary amine at position 4 (unprotected) and a tertiary amine at position 3 protected by a tert-butoxycarbonyl (Boc) group. Its stereochemistry (1S,3R,4S) is essential for ensuring the correct spatial arrangement required for biological activity in edoxaban .

Propriétés

IUPAC Name |

ethyl (1S,3R,4S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-10(15)11(8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)/t9-,10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWAQGKVYHZJCJ-GARJFASQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40580997 | |

| Record name | Ethyl (1S,3R,4S)-4-amino-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40580997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480449-84-1 | |

| Record name | Ethyl (1S,3R,4S)-4-amino-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40580997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Key Reaction Steps

The preparation of this compound involves a multi-step synthetic process, generally starting from cyclohexanecarboxylic acid or a suitable cyclohexane derivative. The key stages include:

Amino Group Protection: The primary amino group at the 3-position is protected using the Boc (tert-butoxycarbonyl) group to prevent undesired side reactions during subsequent steps. This protection is typically achieved by reacting the amino precursor with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions.

Esterification: The carboxylic acid functional group is converted into the ethyl ester by reaction with ethanol, often catalyzed by an acid such as sulfuric acid or using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of hydroxybenzotriazole (HOBt) to activate the acid for ester formation.

Stereochemical Integrity: Throughout the synthesis, maintaining the stereochemistry at the 1S,3R,4S centers is critical. This is achieved by starting from chiral precursors or employing chiral resolving agents and carefully controlled reaction conditions to avoid racemization.

Purification: Following synthesis, purification is commonly performed using silica gel column chromatography or reverse-phase high-performance liquid chromatography (HPLC) to isolate the pure compound.

Detailed Reaction Conditions and Reagents

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| Amino Protection | Di-tert-butyl dicarbonate (Boc2O), base (e.g., NaHCO3), solvent (e.g., dichloromethane), room temperature | Protect primary amine as Boc derivative |

| Esterification | Ethanol, acid catalyst (e.g., H2SO4) or coupling agents (EDCI/HOBt), solvent (e.g., dichloromethane), 0–25°C | Convert carboxylic acid to ethyl ester |

| Boc Deprotection (optional) | Trifluoroacetic acid (TFA) in dichloromethane, 20–50% TFA, 1–8 hours, room temperature | Remove Boc group without affecting ester |

| Purification | Silica gel chromatography (hexane/ethyl acetate gradient) or reverse-phase HPLC | Achieve high purity and stereochemical integrity |

Industrial Scale Considerations

Batch Reactors: Industrial synthesis employs large-scale batch reactors with automated reagent addition to maintain precise control over temperature, pH, and reaction time, ensuring reproducibility and high yield.

Process Optimization: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize byproducts.

Purification: Crystallization and chromatographic techniques are scaled up, often employing continuous chromatography or preparative HPLC for efficient purification.

Analytical Techniques for Verification

To confirm the successful synthesis and stereochemical purity of (1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester, the following analytical methods are employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Verify chemical structure and stereochemistry via coupling constants and chemical shifts |

| Chiral HPLC | Determine enantiomeric excess and purity |

| X-ray Crystallography | Definitive stereochemical configuration confirmation |

| High-Resolution Mass Spectrometry (HRMS) | Confirm molecular weight and detect impurities |

Summary Table of Preparation Method

| Preparation Stage | Key Reagents/Conditions | Outcome |

|---|---|---|

| Starting Material | Cyclohexanecarboxylic acid or chiral precursor | Base cyclohexane framework with carboxylic acid |

| Boc Protection | Di-tert-butyl dicarbonate, base, DCM | Boc-protected amino group |

| Esterification | Ethanol, acid catalyst or EDCI/HOBt, DCM | Ethyl ester formation |

| Optional Boc Deprotection | TFA in DCM, mild acidic conditions | Free amine generated if needed |

| Purification | Silica gel chromatography or reverse-phase HPLC | Pure, stereochemically intact product |

Research Findings and Notes

The Boc protection strategy is essential to prevent amine side reactions during esterification and other functional group transformations.

The use of carbodiimide coupling agents (EDCI/HOBt) facilitates mild esterification conditions, preserving stereochemistry.

Mild acidic conditions (TFA in dichloromethane) selectively remove the Boc group without hydrolyzing the ester, enabling further functionalization if required.

Maintaining stereochemical integrity throughout synthesis is critical, as the biological activity of derivatives depends heavily on stereochemistry.

Purification techniques such as chiral HPLC are necessary to ensure enantiomeric purity, especially for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) can effectively remove the Boc group.

Major Products

The major products formed from these reactions include nitro or nitroso derivatives, alcohols, and free amines, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Drug Development

The primary application of (1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester lies in its use as an intermediate in the synthesis of pharmaceutical agents. It has been particularly noted in the context of anticoagulants and other therapeutic agents.

Case Study: Synthesis of Anticoagulants

- The compound serves as a precursor for synthesizing Edoxaban, an oral anticoagulant used to prevent blood clots. The ability to modify the amino group allows for the introduction of various substituents that can enhance the pharmacological profile of the resulting drugs .

Synthetic Chemistry

This compound is utilized in synthetic organic chemistry for the construction of more complex molecules. Its structure allows for various modifications that can lead to novel compounds with potential biological activity.

Example: Formation of Oxadiazole Compounds

- Researchers have employed this compound as a reactant in the preparation of oxadiazole derivatives, which are known for their antimicrobial and anti-inflammatory properties .

Biochemical Studies

The compound's ability to interact with biological systems makes it suitable for biochemical studies aimed at understanding enzyme mechanisms or protein interactions.

Research Insight: Enzyme Inhibition Studies

- Studies have indicated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, making them potential candidates for further investigation in drug design .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Drug Development | Intermediate for synthesizing anticoagulants like Edoxaban | Synthesis of Edoxaban |

| Synthetic Chemistry | Building block for complex organic molecules | Preparation of oxadiazole derivatives |

| Biochemical Studies | Investigating enzyme interactions and mechanisms | Enzyme inhibition studies |

Mécanisme D'action

The mechanism by which (1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester exerts its effects is primarily through its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at the amino group. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Structural and Stereochemical Variations

(a) (1S,3R,4R)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic Acid Ethyl Ester (CAS: 1392745-59-3)

- Molecular Formula : C₁₄H₂₅N₂O₅ .

- Key Difference: The stereochemistry at position 4 is R instead of S, altering the spatial orientation of the amino group.

- Impact : This stereoisomer may exhibit reduced binding affinity to factor Xa compared to the (1S,3R,4S) form due to mismatched chiral centers .

(b) (1S,3R,4R)-3-(Boc-amino)-4-Hydroxy-cyclohexanecarboxylic Acid Ethyl Ester (CAS: 365997-33-7)

- Molecular Formula: C₁₄H₂₅NO₅ .

- Key Difference: The amino group at position 4 is replaced with a hydroxyl (-OH) group.

- Impact: The hydroxyl group increases polarity, reducing solubility in non-polar solvents. This derivative is used as a precursor for diaminocyclohexane carboxamide intermediates .

(c) Ethyl (1S,3R,4S)-4-Azido-3-(Boc-amino)cyclohexane-1-carboxylate (CAS: 365997-34-8)

- Molecular Formula : C₁₄H₂₄N₄O₄ .

- Key Difference: The amino group at position 4 is substituted with an azido (-N₃) group.

- Impact : The azido group enables "click chemistry" applications, such as copper-catalyzed cycloaddition reactions, for synthesizing edoxaban analogs .

Functional Group Modifications

Physicochemical Properties

- Target Compound :

- Hydroxyl Analog (365997-33-7) :

- Azido Derivative (365997-34-8) :

Pharmacological Relevance

Activité Biologique

(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester, also known as Edoxaban Impurity 79, is a compound with significant implications in pharmaceutical research and drug development. This compound has garnered attention due to its structural properties and potential biological activities, particularly in the context of modulating enzymatic activity and influencing cellular pathways.

The molecular formula of this compound is C14H26N2O4, with a molecular weight of 286.37 g/mol. Its structure includes a cyclohexane ring with amino and Boc (tert-butoxycarbonyl) functional groups, which contribute to its biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

- Enzyme Modulation : The compound has been studied for its ability to modulate the activity of specific enzymes, particularly those involved in metabolic pathways.

- Pharmacological Potential : As an impurity associated with Edoxaban, an anticoagulant medication, this compound's biological activity may influence the pharmacodynamics and pharmacokinetics of related drugs.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Enzymatic Activity : A study demonstrated that modifications to the cyclohexane structure could enhance or inhibit the activity of enzymes such as autotaxin (ATX), which is involved in lysophosphatidic acid production. This modulation can affect various physiological processes including inflammation and cancer progression .

- Pharmacological Interactions : In vitro assays have shown that derivatives of this compound can interact with proteins involved in cell signaling pathways. For example, compounds related to this compound have been tested for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Toxicological Assessments : Toxicity studies have indicated that while the compound exhibits promising biological activity, its safety profile must be thoroughly evaluated in preclinical models before advancing to clinical trials.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylate ethyl ester impact its reactivity in peptide synthesis?

- Methodological Answer : The stereochemistry dictates spatial orientation of functional groups, influencing nucleophilic attack during peptide bond formation. For example, the axial vs. equatorial positioning of the Boc-protected amino group (at C3) and the free amino group (at C4) affects hydrogen bonding and steric hindrance. Use X-ray crystallography (as in ) or NMR coupling constants to confirm stereochemistry. Optimize coupling reagents (e.g., HOBt/EDCI) based on steric demands observed in similar cyclohexane derivatives .

Q. What are the critical steps for synthesizing this compound with high enantiomeric purity?

- Methodological Answer :

- Step 1 : Cyclohexane ring formation via cyclization of γ,δ-unsaturated esters (e.g., Diels-Alder reactions) .

- Step 2 : Stereoselective hydroxylation using osmium tetroxide (OsO4) or enzymatic methods to install the C3 hydroxyl group .

- Step 3 : Boc protection of the C3 amino group under anhydrous conditions (Boc₂O, DMAP, CH₂Cl₂) to prevent racemization .

- Step 4 : Ethyl esterification via carbodiimide-mediated coupling. Monitor purity via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How to resolve discrepancies in reported biological activity data for similar Boc-protected cyclohexane derivatives?

- Methodological Answer :

- Data Comparison : Tabulate activity metrics (e.g., IC50 values for enzyme inhibition) from independent studies (see ’s comparative table).

- Controlled Replication : Reproduce assays under standardized conditions (pH, temperature, solvent). For example, notes that ethyl ester derivatives show variable receptor binding due to stereochemical differences. Validate using SPR (surface plasmon resonance) to quantify binding kinetics .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role in modulating enzyme activity?

- Methodological Answer : The Boc group at C3 shields the amino group during enzymatic interactions, allowing the C4 amino group to act as a hydrogen bond donor. Molecular docking (e.g., AutoDock Vina) can simulate binding to active sites (e.g., serine proteases). highlights hydrogen bonding between the hydroxyl group and catalytic residues (e.g., His57 in chymotrypsin). Confirm via site-directed mutagenesis or isotopic labeling .

Q. How does the compound’s stereochemical instability under acidic conditions affect its applications in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The axial Boc group at C3 may undergo epimerization in acidic SPPS deprotection steps (e.g., TFA treatment). Monitor via LC-MS for diastereomer formation. Mitigate by:

- Using milder deprotection reagents (e.g., 1% TFA in DCM).

- Introducing steric hindrance via bulkier protecting groups (e.g., Fmoc) at C4 .

Q. What computational strategies predict the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess transition states (e.g., for ester hydrolysis).

- Frontier Molecular Orbital (FMO) Analysis : Evaluate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. used Gaussian for similar sulfonamide esters .

Key Methodological Notes

- Purification : Use silica gel chromatography with EtOAc/hexane gradients (3:7 to 7:3) for intermediates. Final compounds require recrystallization (e.g., ethanol/water) .

- Analytical Validation : Combine ¹H/¹³C NMR (Bruker 400 MHz) and HRMS (ESI+) for structural confirmation. For stereochemical analysis, ROESY NMR can resolve axial-equatorial ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.